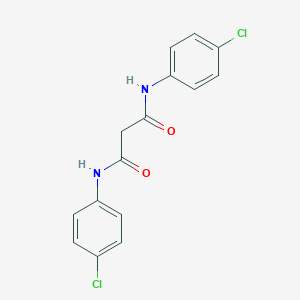

N,N'-Bis-(4-chloro-phenyl)-malonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N,N'-bis-[4-(2-methyl-3-hydroxy-4-pyridinone)-phenyl]-malonamide was achieved through a microwave-assisted process, utilizing methyl maltol, p-phenylenediamine, and malonyl dichloride as the primary raw materials. This method likely offers a rapid and efficient route to the target compound, as microwave-assisted syntheses are known for reducing reaction times and improving yields . Another compound, N-(5-benzoyl-2-oxo-4-phenyl-2H-pyrimidin-1-yl)-malonamic acid, was synthesized from N-aminopyrimidine-2-one and malonyldichloride, indicating that malonyldichloride is a versatile reagent for synthesizing malonamide derivatives . Additionally, N,N′-Bis(difuroxano[3,4-b:3′,4′-d]phenyl)oxalic amide was synthesized through a multi-step process involving acylation, nitration, azidation, and pyrolysis-denitrogenation, starting from oxalyl chloride and 3,5-dichloroaniline . These methods reflect the diverse synthetic strategies that can be employed to create malonamide derivatives with varying substituents.

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various analytical techniques. Infrared spectroscopy (IR), nuclear magnetic resonance (1H NMR), ultraviolet-visible spectroscopy (UV-vis), and mass spectrometry (MS) were used to confirm the structure of the 3-hydroxy-4-pyridinone derivative . Similarly, the pyrimidine derivative's structure and its metal complexes were elucidated using microanalyses, IR, NMR, atmospheric pressure ionization-electrospray (API-ES), UV-Vis spectroscopy, magnetic susceptibility, and conductometric analyses . These techniques are crucial for determining the molecular geometry and confirming the identity of the synthesized compounds.

Chemical Reactions Analysis

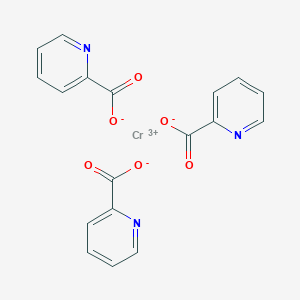

The chelating properties of the 3-hydroxy-4-pyridinone derivative with iron(III) ions were investigated, revealing a 1:1 ligand coordination under specific buffer conditions and an apparent stability constant (lgK = 7.76), suggesting its potential as an iron chelator . The pyrimidine derivative formed bis-chelate complexes with various metal ions, including Cu(II), Co(II), Ni(II), Mn(II), Zn(II), Cd(II), Fe(III), Cr(III), and Ru(III), indicating the ligand's ability to coordinate with metals through its C=O, HN, and carboxylate groups . These findings demonstrate the reactivity of malonamide derivatives in forming complexes with metal ions, which could be relevant for applications in coordination chemistry and materials science.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds were extensively studied. The 3-hydroxy-4-pyridinone derivative's chelating properties were quantified, and its stability constant was determined . For the pyrimidine derivative, cyclic voltammetry was used to study the electrochemical behavior of the ligand and its metal complexes, providing insights into their redox properties . The N,N′-Bis(difuroxano[3,4-b:3′,4′-d]phenyl)oxalic amide was characterized by its high density (1.92 g·cm−3), formation enthalpy, detonation velocity (8.17 km·s−1), and detonation pressure (31 GPa), suggesting its potential as a high-energy explosive with low sensitivity . Differential scanning calorimetry (DSC) was employed to examine the thermal decomposition reactions, and kinetic parameters such as activation energy (Ea) and pre-exponential constant (A) were calculated, providing valuable information about the compound's stability and reactivity .

Wissenschaftliche Forschungsanwendungen

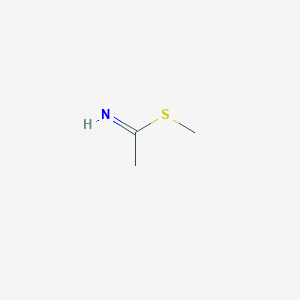

1. Synthesis and Crystal Structure of N,N’-bis(4-chlorophenyl)thiourea N,N-dimethylformamide

- Methods of Application/Experimental Procedures : The compound was synthesized by slow evaporation of N,N’-bis(4-chlorophenyl)thiourea (C13H10Cl2N2S) in N,N-dimethylformamide (C3H7NO; DMF) through recrystallization under mild conditions .

- Results/Outcomes : The results revealed that the compound crystallized in the monoclinic space group P21/c with the respective cell parameters of a = 92.360 (4) Å, b = 7.2232 (3) Å, c = 25.2555 (11) Å, β = 91.376 (3), α = γ = 90°, V = 1684.40 (12) Å3, T = 119.94 (13) K and Z = 4 and Z’ = 1 .

General Applications of Thiourea Compounds

- Summary of Application : Thiourea compounds have numerous applications in various fields such as agriculture, health, and metallurgy . They are broad-spectrum compounds used in synthetic chemistry .

- Methods of Application/Experimental Procedures : Several methods have been reported to synthesize thiourea, involving intermediaries such as carbon disulphide and ammonium thiocyanate isomerization, cyanamide, cyanamide–hydrogen sulphide, lime nitrogen, urea–calcium cyanamide, and urea–cyanamide .

General Applications of Thiourea Compounds

- Summary of Application : Thiourea compounds have numerous applications in various fields such as agriculture, health, and metallurgy . They are broad-spectrum compounds used in synthetic chemistry .

- Methods of Application/Experimental Procedures : Several methods have been reported to synthesize thiourea, involving intermediaries such as carbon disulphide and ammonium thiocyanate isomerization, cyanamide, cyanamide–hydrogen sulphide, lime nitrogen, urea–calcium cyanamide, and urea–cyanamide .

Eigenschaften

IUPAC Name |

N,N'-bis(4-chlorophenyl)propanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2N2O2/c16-10-1-5-12(6-2-10)18-14(20)9-15(21)19-13-7-3-11(17)4-8-13/h1-8H,9H2,(H,18,20)(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWWFXRVMMDRCCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CC(=O)NC2=CC=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50333092 |

Source

|

| Record name | N,N'-Bis-(4-chloro-phenyl)-malonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-bis(4-chlorophenyl)propanediamide | |

CAS RN |

17722-20-2 |

Source

|

| Record name | N,N'-Bis-(4-chloro-phenyl)-malonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Hydroxy[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]acetic acid](/img/structure/B102287.png)

![11-Hydroxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one](/img/structure/B102298.png)

![l-Tryptophan, N-[N-(1-oxodecyl)-beta-alanyl]-, methyl ester](/img/structure/B102303.png)